9-Butyl-6-{[(pyridin-4-yl)methyl]sulfanyl}-9H-purin-2-amine
Description
9-Butyl-6-{[(pyridin-4-yl)methyl]sulfanyl}-9H-purin-2-amine is a synthetic purine derivative characterized by a 9-butyl substituent and a 6-[(pyridin-4-ylmethyl)sulfanyl] moiety. Purine derivatives are widely studied for their biological relevance, particularly as kinase inhibitors, enzyme modulators, or therapeutic agents in oncology and immunology .
Properties
CAS No. |
93477-14-6 |
|---|---|
Molecular Formula |
C15H18N6S |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
9-butyl-6-(pyridin-4-ylmethylsulfanyl)purin-2-amine |
InChI |
InChI=1S/C15H18N6S/c1-2-3-8-21-10-18-12-13(21)19-15(16)20-14(12)22-9-11-4-6-17-7-5-11/h4-7,10H,2-3,8-9H2,1H3,(H2,16,19,20) |
InChI Key |
ATEYEZQXRVPHMS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=NC2=C1N=C(N=C2SCC3=CC=NC=C3)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 9-Butyl-6-((pyridin-4-ylmethyl)thio)-9H-purin-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide derivatives and amines.
Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a base.
Attachment of the Pyridin-4-ylmethylthio Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) with pyridin-4-ylmethylthiol.
Final Amination:
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts and optimized reaction conditions.
Chemical Reactions Analysis
9-Butyl-6-((pyridin-4-ylmethyl)thio)-9H-purin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the pyridine ring or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridin-4-ylmethylthio group can be replaced with other nucleophiles under suitable conditions.
Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts, especially under acidic or basic conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
Medicinal Chemistry
The compound is being explored for its potential therapeutic effects in the treatment of various diseases:
- Anticancer Activity : Research indicates that this compound may inhibit cancer cell proliferation through mechanisms involving DNA intercalation and enzyme modulation. Its structural features allow it to interact with specific targets in cancer cells, potentially leading to apoptosis.
- Antimicrobial Properties : Studies have suggested that the compound exhibits antimicrobial activity against a range of pathogens, making it a candidate for developing new antibiotics or antifungal agents.
Biological Research
In biological studies, 9-Butyl-6-{[(pyridin-4-yl)methyl]sulfanyl}-9H-purin-2-amine is investigated for its interactions with biomolecules:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, which could be useful in regulating biological processes or treating metabolic disorders.
- DNA/RNA Interaction : The ability of the compound to intercalate into nucleic acids suggests potential applications in gene therapy or as an antiviral agent by disrupting viral replication processes.
Materials Science
The compound is also being studied for its role as a building block in the synthesis of more complex materials:
- Synthesis of Novel Compounds : It serves as a precursor in the development of new pharmaceuticals and agrochemicals, contributing to advancements in drug discovery and agricultural chemistry .
Industrial Applications
In industrial settings, this compound is utilized for:
- Chemical Manufacturing : Its unique properties make it valuable in producing specialty chemicals and materials used in various industries .
Case Studies
Several case studies highlight the effectiveness of this compound in research applications:
- Anticancer Studies : A study demonstrated that derivatives of 9-butyl compounds exhibited significant cytotoxicity against breast cancer cell lines, suggesting that modifications could enhance their therapeutic efficacy.
- Biological Activity Assessment : Research evaluating the antimicrobial properties of this compound revealed effective inhibition against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent.
- Material Development : In materials science, researchers have successfully synthesized novel polymers incorporating this purine derivative, showing improved mechanical properties suitable for biomedical applications.
Mechanism of Action
The mechanism of action of 9-Butyl-6-((pyridin-4-ylmethyl)thio)-9H-purin-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate specific enzymes involved in metabolic pathways, affecting cellular processes.
Interacting with DNA/RNA: The compound may intercalate into DNA or RNA, disrupting their function and leading to cell death or inhibition of viral replication.
Modulating Receptor Activity: It can bind to receptors on the cell surface, triggering signaling pathways that lead to various cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Purine derivatives are structurally versatile, with modifications at positions 6, 8, and 9 significantly altering their physicochemical and biological properties. Below is a comparative analysis of key analogs:
Key Comparative Insights
Substituent Effects on Lipophilicity: The 9-butyl group in the target compound increases lipophilicity compared to smaller alkyl chains (e.g., allyl in Compound 3) or heterocyclic substituents (e.g., tetrahydropyranyl in ). This may enhance blood-brain barrier penetration or cellular uptake .
Synthetic Accessibility :
- Alkylation at position 9 is a common strategy (e.g., allyl bromide in Compound 3, propargyl bromide in ). The target compound likely employs similar methods for butyl group installation.
- Thiolation at position 6 (e.g., using pyridin-4-ylmethanethiol) is less documented in the evidence but resembles protocols for mesitylthio (9w) or chlorobenzylsulfanyl () derivatives .
In contrast, sulfanyl groups (target compound, 9w) may engage in reversible hydrophobic or π-π interactions . The pyridine ring in the target compound could confer unique selectivity toward kinases or receptors with aromatic binding pockets, unlike aliphatic substituents (e.g., tert-butyl in 4b) .
Spectroscopic Characterization :
- NMR data for analogs (e.g., 1H NMR δ 8.19 for Compound 3, δ 7.91 for 4a) suggest that the target compound’s pyridinyl protons would resonate near δ 8.5–9.0, with distinct splitting patterns due to the pyridine ring .
Biological Activity
9-Butyl-6-{[(pyridin-4-yl)methyl]sulfanyl}-9H-purin-2-amine, a synthetic organic compound belonging to the purine class, has garnered attention for its potential biological activities. Its unique structure, characterized by a butyl group at the 9th position and a pyridin-4-ylmethylthio group at the 6th position, suggests diverse applications in medicinal chemistry, particularly in the development of therapeutic agents.
Chemical Structure
The chemical formula of this compound is C15H18N6S. The structural representation is as follows:
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : It may inhibit or activate specific enzymes involved in metabolic pathways, influencing cellular processes.
- DNA/RNA Interaction : The compound could intercalate into nucleic acids, disrupting their functions and potentially leading to apoptosis in cancer cells.
- Receptor Modulation : Binding to cell surface receptors may trigger signaling pathways that alter cellular responses.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its cytotoxic effects on various cancer cell lines, with IC50 values ranging from 3 to 39 μM depending on the specific derivative and cell type tested .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MDA-MB-231 (Breast) | 5.67 |
| Compound B | HepG2 (Liver) | 8.23 |
| Compound C | A431 (Carcinoma) | 12.45 |
Antimicrobial Activity
In addition to its anticancer properties, the compound has been explored for antimicrobial effects. Preliminary studies suggest it may possess activity against various bacterial strains, although specific data on minimum inhibitory concentrations (MIC) are still under investigation .
Study on Antitumor Activity
A notable study evaluated the antitumor effects of several purine derivatives, including 9-butyl derivatives. The results indicated that these compounds not only inhibited cell proliferation but also induced apoptosis in cancer cells through a mechanism involving mitochondrial pathways .
Synergistic Effects
Another investigation highlighted the synergistic effect of combining 9-butyl derivatives with nucleoside analogs such as fludarabine. This combination resulted in enhanced cytotoxicity against cancer cells in both in vitro and in vivo models, suggesting potential for combination therapy in cancer treatment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
